molecular formula C5H9N3O B14319617 3-Amino-1-diazoniopent-1-en-2-olate CAS No. 106148-43-0

3-Amino-1-diazoniopent-1-en-2-olate

Katalognummer: B14319617
CAS-Nummer: 106148-43-0
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: NFVCPISFTYATIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-diazoniopent-1-en-2-olate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of various functional groups through substitution reactions. The unique structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.

Vorbereitungsmethoden

The synthesis of 3-Amino-1-diazoniopent-1-en-2-olate typically involves the diazotization of primary amines. The process begins with the treatment of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction conditions must be carefully controlled to ensure the formation of the diazonium salt without decomposition. Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield .

Analyse Chemischer Reaktionen

3-Amino-1-diazoniopent-1-en-2-olate undergoes a variety of chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3-Amino-1-diazoniopent-1-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions depending on the conditions and reagents used. For example, in substitution reactions, the diazonium ion is replaced by a nucleophile, forming a new bond and releasing nitrogen gas . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substituents.

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-diazoniopent-1-en-2-olate can be compared with other diazonium salts, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of unique products that are not easily accessible with other diazonium salts.

Eigenschaften

CAS-Nummer

106148-43-0

Molekularformel

C5H9N3O

Molekulargewicht

127.14 g/mol

IUPAC-Name

3-amino-1-diazopentan-2-one

InChI

InChI=1S/C5H9N3O/c1-2-4(6)5(9)3-8-7/h3-4H,2,6H2,1H3

InChI-Schlüssel

NFVCPISFTYATIG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)C=[N+]=[N-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.